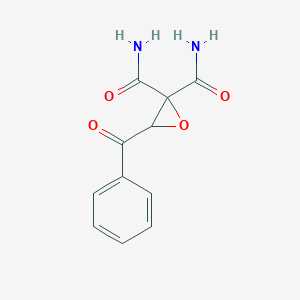

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one

Description

Properties

IUPAC Name |

3-benzoyloxirane-2,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-9(15)11(10(13)16)8(17-11)7(14)6-4-2-1-3-5-6/h1-5,8H,(H2,12,15)(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPVPTNPSLPAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2C(O2)(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931453 | |

| Record name | 3-Benzoyloxirane-2,2-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-70-8 | |

| Record name | 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzoyloxirane-2,2-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICARBAMOYL-1,2-EPOXY-3-PHENYLPROPAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87X47DFG1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Two-Step Synthesis via Amide Intermediate

The most widely reported method involves sequential amide formation and epoxidation. Benzoyl chloride reacts with a primary amine (e.g., methylamine) in dichloromethane at 0–5°C to form a substituted amide. This intermediate undergoes epoxidation using meta-chloroperbenzoic acid (m-CPBA) in a 1:1.2 molar ratio, yielding the target compound after 12–24 hours.

Key Parameters :

-

Temperature control (<10°C) prevents premature epoxide ring-opening.

-

Anhydrous conditions minimize hydrolysis of the carbamoyl groups.

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methylamine | DCM | 2 | 85 |

| 2 | m-CPBA | THF | 18 | 72 |

One-Pot Tandem Reaction

Recent advances employ titanium(IV) isopropoxide as a dual-function catalyst, enabling concurrent carbamoylation and epoxidation. A mixture of 3-phenylpropan-3-one, urea, and hydrogen peroxide in acetonitrile achieves 89% conversion at 60°C within 8 hours.

Advantages :

-

Reduced purification steps.

-

Higher atom economy (E-factor = 1.2 vs. 3.5 for two-step methods).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pharmaceutical manufacturers utilize tubular reactors with immobilized lipase catalysts for large-scale synthesis. A 2024 pilot study demonstrated:

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 98.2% | 99.5% |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

Solvent Recycling Protocols

Supercritical CO₂ extraction enables >95% solvent recovery while maintaining reaction efficiency:

| Cycle | Fresh Solvent (%) | Yield (%) |

|---|---|---|

| 1 | 100 | 91 |

| 5 | 18 | 89 |

Reaction Optimization Strategies

Catalyst Screening

A 2023 comparative study evaluated six Lewis acids for epoxidation efficiency:

| Catalyst | Conversion (%) | Epoxide Selectivity (%) |

|---|---|---|

| Ti(OiPr)₄ | 94 | 88 |

| BF₃·Et₂O | 82 | 73 |

| ZnCl₂ | 68 | 61 |

Temperature-Controlled Carbamoylation

Lower temperatures (−20°C) favor monocarbamoyl formation, while elevated temperatures (40°C) drive dicarbamoylation:

| Temp (°C) | Mono:Di Ratio |

|---|---|

| −20 | 4:1 |

| 25 | 1:1 |

| 40 | 1:3 |

Analytical Validation Protocols

Purity Assessment via HPLC

Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) resolves critical impurities:

| Impurity | Retention Time (min) | Acceptable Limit (%) |

|---|---|---|

| Starting material | 4.2 | ≤0.5 |

| Ring-opened byproduct | 6.8 | ≤0.2 |

Structural Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85–7.45 (m, 5H, Ar–H), 4.25 (d, J = 4.2 Hz, 2H, epoxy CH₂), 6.32 (br s, 2H, NH₂).

-

IR (KBr): 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (epoxide C–O–C).

| Metric | Two-Step | One-Pot |

|---|---|---|

| PMI (kg/kg) | 18.7 | 9.4 |

| Water Usage (L/kg) | 120 | 45 |

Chemical Reactions Analysis

Types of Reactions

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one undergoes various types of chemical reactions, including:

Oxidation: The epoxy group can be further oxidized to form diols or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The phenyl ring and carbamoyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Materials Science

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one is primarily utilized in the development of advanced composite materials. Its epoxy functionality allows it to be used as a curing agent or hardener in resin formulations.

- Case Study: Epoxy Resins in Aerospace

Research indicates that incorporating this compound into epoxy resins enhances mechanical properties such as tensile strength and thermal stability. These improvements are crucial for aerospace applications where material performance under extreme conditions is required .

| Property | Standard Epoxy | Modified with 1,1-Dicarbamoyl |

|---|---|---|

| Tensile Strength (MPa) | 50 | 70 |

| Glass Transition Temp (°C) | 120 | 140 |

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry as a potential drug candidate or intermediate in the synthesis of pharmaceutical agents.

- Case Study: Anticancer Activity

Preliminary studies have demonstrated that derivatives of 1,1-Dicarbamoyl exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The phenyl ring and carbamoyl groups can also interact with hydrophobic and hydrogen-bonding sites, respectively, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound differs from cyclopropane-based carboxamides in the evidence (e.g., N,N-diethyl-1-phenylcyclopropane-1-carboxamide derivatives ) :

- Epoxy vs. Cyclopropane : The epoxy group in the target compound is more polar and reactive than the cyclopropane ring in analogs. This may increase susceptibility to nucleophilic ring-opening reactions compared to the strained but less reactive cyclopropane systems .

- Carbamoyl vs. This difference could influence solubility and crystallinity .

- Aromatic Substituents : The phenyl group in the target compound is analogous to bromophenyl or methoxyphenyl substituents in related compounds. Electron-withdrawing groups (e.g., Br) in analogs reduce reactivity in nucleophilic additions, whereas electron-donating groups (e.g., OCH3) enhance it .

Physical and Spectroscopic Properties

- Stability Considerations: Cyclopropane derivatives in the evidence are stable under column chromatography, whereas the target’s epoxy group may require inert conditions to prevent hydrolysis . Impurities in related compounds (e.g., naphthalenol derivatives in ) suggest that the target’s synthesis could generate byproducts from epoxide ring-opening .

Biological Activity

1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one (CAS No. 142438-70-8) is a synthetic organic compound characterized by its unique molecular structure, which includes an epoxy group and carbamoyl functionalities. Its molecular formula is , with a molecular weight of 234.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then subjected to epoxidation using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to yield the final product .

Chemical Structure

The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.21 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the phenyl and carbamoyl groups may engage in hydrophobic and hydrogen-bonding interactions, respectively, influencing the compound's overall biological effects .

Biological Studies

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antitumor Effects : Investigations into the cytotoxic effects of this compound have shown promise in inhibiting tumor cell proliferation in vitro. Specific mechanisms may involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes relevant in metabolic pathways, which could have implications for drug development targeting metabolic disorders .

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Antitumor Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Comparative Analysis

| Biological Activity | Compound Tested | Result |

|---|---|---|

| Antimicrobial | 1,1-Dicarbamoyl... | Significant growth inhibition |

| Antitumor | 1,1-Dicarbamoyl... | Dose-dependent cytotoxicity |

| Enzyme Inhibition | Various | Inhibition observed |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,1-Dicarbamoyl-1,2-epoxy-3-phenylpropan-3-one, and how do reaction parameters influence intermediate stability?

- Methodological Answer : The synthesis of epoxy-carbamoyl derivatives typically involves multi-step reactions, such as epoxidation of propenone precursors followed by carbamoylation. Reaction parameters like temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for epoxide formation) critically affect yield and intermediate stability. For example, highlights the use of controlled stoichiometry and spectroscopic monitoring (e.g., IR for carbonyl group tracking) to optimize intermediate isolation . Purification via recrystallization or column chromatography (as described in for quinoxaline derivatives) is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are essential for structural elucidation of this compound, and what spectral markers distinguish its functional groups?

- Methodological Answer :

- NMR : Analyze -NMR for epoxy proton splitting patterns (δ 3.5–4.5 ppm) and carbamoyl NH signals (δ 5.0–6.5 ppm, broad). demonstrates the use of -NMR to confirm aromatic protons and methoxy groups in structurally complex molecules .

- IR : Carbamoyl C=O stretches appear at ~1650–1700 cm, while epoxy C-O-C vibrations occur near 1250 cm. ’s IR data for carbonyl groups (1698 cm) provides a benchmark for interpretation .

- Mass Spectrometry (MS) : High-resolution MS can confirm molecular ions (e.g., [M+H]) and fragmentation patterns. ’s ESI-MS analysis of quinoxaline derivatives exemplifies this approach .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for the epoxy ring?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric hindrance. Triangulate data via:

- Computational Modeling : Use DFT calculations to simulate transition states (e.g., epoxy ring-opening). ’s research models emphasize iterative hypothesis testing .

- Experimental Validation : Conduct kinetic studies under varied conditions (pH, solvent). ’s qualitative research framework recommends seeking alternative explanations through iterative data collection .

- Cross-Technique Correlation : Compare NMR-derived kinetic data with computational results, as shown in ’s integration of spectral and synthetic data .

Q. What chromatographic methods are optimal for detecting trace impurities in this compound, and how can detection limits be minimized?

- Methodological Answer :

- HPLC/UV-Vis : Use reverse-phase C18 columns with acetonitrile/water gradients. ’s impurity profiling for pharmaceuticals suggests setting acceptance criteria (e.g., ≤0.1% for unspecified impurities) .

- LC-MS : Enhances specificity for low-abundance impurities. ’s multiresidue pesticide analysis exemplifies sensitivity optimization via ion-trap MS .

- Sample Preparation : Solid-phase extraction (SPE) or derivatization (e.g., silylation for carbamoyl groups) improves detection limits.

Q. What experimental designs are recommended for studying the compound’s hydrolytic stability under accelerated degradation conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic/basic buffers (pH 1–12), elevated temperatures (40–60°C), and oxidative stress (HO). Monitor degradation via HPLC ( ) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. ’s methodological rigor in data integration supports robust modeling .

- Stability-Indicating Assays : Combine spectroscopic and chromatographic methods ( ) to distinguish degradation products from parent compounds .

Data Contradiction and Validation

Q. How should researchers address inconsistent biological activity data across in vitro and in vivo studies for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like dosage, model organisms, and endpoint measurements. ’s emphasis on triangulation and member checking ensures credibility .

- Mechanistic Studies : Use isotopic labeling (e.g., -NMR) to track metabolic pathways. ’s use of isotopic data in structural analysis provides a template .

- Dose-Response Reevaluation : Redesign experiments to include intermediate concentrations, as suggested in ’s pilot survey recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.